Sulfoxonium, [(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-, inner salt
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Overview
Description
Sulfoxonium, [(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-, inner salt is a complex organosulfur compound. It is known for its unique structural properties and reactivity, making it a valuable compound in various chemical transformations and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfoxonium ylides, including this compound, are typically synthesized through the reaction of sulfoxonium salts with suitable nucleophiles. The preparation involves the use of dimethyl sulfoxide (DMSO) and alkyl halides under basic conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of sulfoxonium ylides is scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sulfoxonium ylides undergo various types of chemical reactions, including:
Oxidation: Sulfoxonium ylides can be oxidized to sulfoxides using oxidizing agents like hydrogen peroxide.
Reduction: They can be reduced to sulfides using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfoxonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, aryl halides
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfides, and substituted sulfoxonium compounds .
Scientific Research Applications
Sulfoxonium ylides have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sulfoxonium ylides involves the formation of reactive intermediates that can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used . For example, in oxidation reactions, the sulfoxonium ylide is converted to a sulfoxide through the transfer of oxygen atoms .
Comparison with Similar Compounds
Sulfoxonium ylides are often compared with sulfonium ylides and diazo compounds due to their similar reactivity:
Sulfonium Ylides: These compounds have a sulfur atom bonded to three carbon atoms and are known for their use in cyclopropanation reactions.
Diazo Compounds: These compounds contain a diazo group (-N=N-) and are used in a wide range of organic transformations, including cycloadditions and insertions.
Uniqueness
Sulfoxonium ylides are unique due to their stability, ease of handling, and versatility in various chemical reactions. They offer a safer alternative to diazo compounds, which are often hazardous and difficult to handle .
List of Similar Compounds
- Sulfonium ylides
- Diazo compounds
Properties
Molecular Formula |
C20H29NO6S |
---|---|
Molecular Weight |
411.5 g/mol |
InChI |
InChI=1S/C20H29NO6S/c1-20(2,3)27-19(24)21-17(12-11-16(22)14-28(4,5)25)18(23)26-13-15-9-7-6-8-10-15/h6-10,14,17H,11-13H2,1-5H3,(H-,21,22,24,25)/t17-/m0/s1 |
InChI Key |
WWIMQVPQWHEKFG-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC/C(=C/[S+](=O)(C)C)/[O-])C(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=C[S+](=O)(C)C)[O-])C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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